2,5-Bis(chloromethyl)pyrazine
CAS No.: 58549-95-4
Cat. No.: VC8380561
Molecular Formula: C6H6Cl2N2
Molecular Weight: 177.03 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 58549-95-4 |
|---|---|
| Molecular Formula | C6H6Cl2N2 |
| Molecular Weight | 177.03 g/mol |
| IUPAC Name | 2,5-bis(chloromethyl)pyrazine |
| Standard InChI | InChI=1S/C6H6Cl2N2/c7-1-5-3-10-6(2-8)4-9-5/h3-4H,1-2H2 |
| Standard InChI Key | OUIUTOQNQNHRKC-UHFFFAOYSA-N |
| SMILES | C1=C(N=CC(=N1)CCl)CCl |
| Canonical SMILES | C1=C(N=CC(=N1)CCl)CCl |
Introduction
Chemical Identity and Structural Characteristics
2,5-Bis(chloromethyl)pyrazine belongs to the pyrazine family, a class of six-membered aromatic heterocycles containing two nitrogen atoms at opposing positions. The compound’s IUPAC name is 2,5-bis(chloromethyl)pyrazine, reflecting the substitution pattern of chloromethyl (-CHCl) groups on the pyrazine ring. Key structural and molecular parameters are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 177.03 g/mol |
| Exact Mass | 175.99100 g/mol |
| Topological Polar Surface Area | 25.78 Ų |
| LogP (Octanol-Water) | 1.95 |
| CAS Registry Number | 58549-95-4 |
The compound’s symmetry and bifunctional reactivity make it an ideal candidate for cross-coupling reactions and polymer synthesis. The chloromethyl groups act as electrophilic sites, enabling nucleophilic substitutions or metal-catalyzed cross-couplings .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 2,5-bis(chloromethyl)pyrazine typically involves the chlorination of a pyrazine precursor. A representative method, adapted from protocols for analogous chloromethylpyrazines, involves the reaction of 2,5-dimethylpyrazine with thionyl chloride () in dichloromethane .
Example Procedure
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Starting Material: 2,5-Dimethylpyrazine (1.0 eq) is dissolved in anhydrous dichloromethane.
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Chlorination: Thionyl chloride (1.2 eq) is added dropwise at 0°C under inert atmosphere.
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Reaction Conditions: The mixture is stirred at 26°C for 16 hours.
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Workup: The reaction is quenched with saturated sodium bicarbonate, and the product is extracted with ethyl acetate.
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Purification: Solvent removal under reduced pressure yields 2,5-bis(chloromethyl)pyrazine as a white crystalline solid .
Yield: ~75% (theoretical)
Purity: >95% (confirmed via )
Optimization Challenges
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Side Reactions: Over-chlorination or ring-opening may occur at elevated temperatures.
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Solvent Choice: Dichloromethane is preferred due to its low nucleophilicity, minimizing unwanted side reactions .
Physicochemical Properties
Solubility
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Polar Solvents: Soluble in dichloromethane, chloroform, and dimethylformamide (DMF).
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Nonpolar Solvents: Poorly soluble in hexane or diethyl ether.
Spectroscopic Data
Applications in Supramolecular Chemistry and Materials Science
Coordination Polymers
2,5-Bis(chloromethyl)pyrazine reacts with transition metal salts (e.g., Fe, Cu) to form 1D polymeric chains or 3D networks. For example, reaction with iron(II) chloride yields a coordination polymer with alternating pyrazine and metal nodes, exhibiting potential magnetic properties .
Pharmaceutical Intermediates
The compound serves as a precursor to pyrazine derivatives with bioactivity. For instance, nucleophilic substitution with amines generates diamino derivatives, which are explored as kinase inhibitors or antimicrobial agents .
Crosslinking Agent
In polymer chemistry, the bifunctional chloromethyl groups enable crosslinking of polyvinyl alcohol (PVA) or polyethyleneimine (PEI), enhancing mechanical strength and thermal resistance .
| Supplier | Quantity | Price |
|---|---|---|
| CymitQuimica | 50 mg | €1,350.00 |
| CymitQuimica | 500 mg | €3,749.00 |
Pricing reflects the compound’s high purity (>98%) and specialized synthesis requirements .
Future Directions and Research Opportunities
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MOF Development: Exploration of 2,5-bis(chloromethyl)pyrazine in designing MOFs with tunable porosity for gas storage.
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Drug Discovery: Functionalization to create libraries of pyrazine-based candidates for antiviral or anticancer screening.
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Green Synthesis: Optimizing chlorination methods to reduce reliance on toxic reagents like thionyl chloride .
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